molecular formula C5H7ClF2N2 B15233450 4,4-Difluoropyrrolidine-3-carbonitrile hydrochloride

4,4-Difluoropyrrolidine-3-carbonitrile hydrochloride

Cat. No.: B15233450
M. Wt: 168.57 g/mol
InChI Key: NLGWXQDZGHZKIO-UHFFFAOYSA-N
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Description

4,4-Difluoropyrrolidine-3-carbonitrile hydrochloride is a chemical compound with the molecular formula C5H7ClF2N2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is characterized by the presence of two fluorine atoms at the 4-position and a nitrile group at the 3-position. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluoropyrrolidine-3-carbonitrile hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable pyrrolidine derivative.

    Fluorination: Introduction of fluorine atoms at the 4-position of the pyrrolidine ring. This can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents under controlled conditions.

    Nitrile Introduction: The nitrile group is introduced at the 3-position through a cyanation reaction. This can be done using reagents like sodium cyanide or potassium cyanide in the presence of a suitable catalyst.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques such as crystallization or chromatography is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoropyrrolidine-3-carbonitrile hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LAH) or catalytic hydrogenation.

    Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Reduction: Lithium aluminum hydride (LAH) or hydrogen gas with a palladium catalyst.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Formation of substituted pyrrolidine derivatives.

    Reduction: Formation of 4,4-difluoropyrrolidine-3-amine.

    Oxidation: Formation of oxidized pyrrolidine derivatives.

Scientific Research Applications

4,4-Difluoropyrrolidine-3-carbonitrile hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme inhibitors and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the design of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4,4-Difluoropyrrolidine-3-carbonitrile hydrochloride depends on its specific application. In biochemical assays, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity for certain molecular targets. The nitrile group can also participate in interactions with the enzyme’s active site, contributing to the compound’s overall inhibitory effect.

Comparison with Similar Compounds

Similar Compounds

  • 4,4-Difluoropyrrolidine-2-carbonitrile hydrochloride
  • 3,3-Difluoropyrrolidine hydrochloride

Uniqueness

4,4-Difluoropyrrolidine-3-carbonitrile hydrochloride is unique due to the specific positioning of the fluorine atoms and the nitrile group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and binding affinities, making it valuable for specific research applications.

Properties

Molecular Formula

C5H7ClF2N2

Molecular Weight

168.57 g/mol

IUPAC Name

4,4-difluoropyrrolidine-3-carbonitrile;hydrochloride

InChI

InChI=1S/C5H6F2N2.ClH/c6-5(7)3-9-2-4(5)1-8;/h4,9H,2-3H2;1H

InChI Key

NLGWXQDZGHZKIO-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CN1)(F)F)C#N.Cl

Origin of Product

United States

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